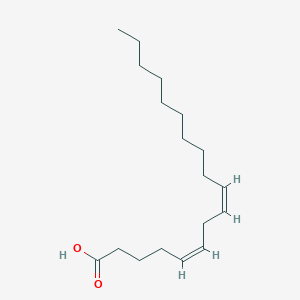

Sebaleic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(5Z,8Z)-octadeca-5,8-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)/b11-10-,14-13- |

InChI Key |

UQQPKQIHIFHHKO-XVTLYKPTSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCC=CCC=CCCCC(=O)O |

Synonyms |

(Z,Z)-isomer of octadeca-5,8-dienoic acid octadeca-5,8-dienoic acid sebaleic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a C10 dicarboxylic acid, is a cornerstone in the synthesis of a myriad of industrial products, ranging from polymers and plasticizers to lubricants and cosmetics. Its journey from an obscure fatty derivative to a key industrial chemical is a fascinating narrative of chemical discovery and process optimization. This technical guide delves into the historical milestones of sebacic acid's discovery, the evolution of its production methodologies, and the key scientific breakthroughs that have cemented its place in modern chemistry.

The Dawn of Discovery: From Tallow to a Named Acid

The etymology of "sebacic acid" offers a clue to its origins, derived from the Latin word sebum, meaning tallow or fat. Historical records indicate that the acid was first noted in the late 18th century, with its initial discovery period cited as 1780–1790.[1] The early method for obtaining sebacic acid involved the distillation of suet (a hard animal fat) with quicklime.[1] This process, though rudimentary, laid the groundwork for the recognition of this new dicarboxylic acid.

While the exact individual who first isolated and named sebacic acid remains elusive in readily available records, its association with the thermal degradation of fats was established during this period. The name itself, referencing tallow, underscores the initial source from which this important chemical was first observed.

The Castor Oil Revolution: Jules Bouis and the Birth of a Viable Production Method

The mid-19th century marked a pivotal moment in the history of sebacic acid with the work of French pharmacist Jules Bouis. Around 1854-1855, Bouis developed a significantly more efficient method for producing sebacic acid from castor oil.[1] This breakthrough moved sebacic acid from a laboratory curiosity to a chemical with industrial potential.

Bouis's process was based on the alkaline pyrolysis of ricinoleic acid, the primary fatty acid component of castor oil. By heating castor oil with a strong alkali, such as sodium or potassium hydroxide, at high temperatures, he was able to cleave the ricinoleic acid molecule to yield sebacic acid and 2-octanol (capryl alcohol). This method not only improved the yield but also offered a more consistent and scalable production route compared to the earlier distillation of tallow.

Evolution of Production Methodologies: A Comparative Analysis

Since Bouis's foundational work, the production of sebacic acid has undergone significant evolution, with a primary focus on improving yield, purity, and process efficiency, as well as exploring alternative feedstocks. The two dominant commercial methods today are the alkaline pyrolysis of castor oil and the electrolysis of adipic acid.

Production from Castor Oil

The foundational method of producing sebacic acid involves the high-temperature alkaline cleavage of ricinoleic acid, which is the main component of castor oil.[2][3] This process has been refined over the years with different catalysts and reaction conditions to improve efficiency.

Production from Adipic Acid

An alternative synthetic route to sebacic acid starts from adipic acid. This method, developed by companies like Asahi Chemical Industry in Japan and piloted by BASF in Germany, involves the Kolbe electrolysis of monomethyl adipate.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary methods of sebacic acid production, offering a comparative overview of their efficiencies.

| Production Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Historical Castor Oil Fusion | Castor Oil | NaOH | ~250 | 10-40 | Not specified | |

| Improved Castor Oil Fusion (1939) | Castor Oil | NaOH, Water (under pressure) | 275 | 49.8 | Not specified | |

| Modern Catalytic Castor Oil Cleavage | Sodium Ricinoleate | KOH, Fe₂O₃ (catalyst) | 270 | 70.2 | 98.1 | |

| Optimized Microwave-Assisted Castor Oil Cleavage | Castor Oil | NaOH, Pb₃O₄ (catalyst) | 200-250 | up to 76.2 | Not specified | |

| Adipic Acid Electrolysis (Kolbe Synthesis) | Adipic Acid | Methanol, Potassium Hydroxide | Not specified | ~85 | High |

Experimental Protocols

Historical Production from Castor Oil (Based on Bouis's Method and early 20th-century refinements)

Objective: To produce sebacic acid via the alkaline fusion of castor oil.

Materials:

-

Castor oil

-

Sodium hydroxide (caustic soda)

-

Sulfuric acid (for acidification)

-

Water

Procedure:

-

Saponification: Castor oil is mixed with a concentrated solution of sodium hydroxide in an open iron vessel.

-

Fusion: The mixture is heated to a high temperature, typically around 250°C. Vigorous stirring is essential to prevent charring and ensure even heat distribution.

-

Reaction: As the temperature rises, a vigorous reaction occurs, leading to the evolution of hydrogen gas and the distillation of 2-octanol. The reaction mass becomes a hard, stone-like substance.

-

Dissolution: The solid reaction product, primarily containing disodium sebacate, is cooled and then dissolved in hot water.

-

Acidification and Precipitation: The aqueous solution is then carefully acidified with sulfuric acid. This protonates the sebacate salt, causing the less soluble sebacic acid to precipitate out of the solution.

-

Purification: The precipitated sebacic acid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization.

Modern Production from Castor Oil via Solid-Phase Cleavage

Objective: To produce high-purity sebacic acid from sodium ricinoleate using a solid-phase cleavage method with a catalyst.

Materials:

-

Sodium ricinoleate (derived from castor oil)

-

Potassium hydroxide (KOH)

-

Iron(III) oxide (Fe₂O₃) catalyst

-

Sulfuric acid (3 mol/L)

-

Activated carbon

Procedure:

-

Reactant Preparation: Sodium ricinoleate and potassium hydroxide are mixed in a 5:4 weight ratio with 1% (by weight of sodium ricinoleate) of Fe₂O₃ catalyst.

-

Cracking Reaction: The mixture is placed in a tubular furnace and heated to 270°C (543 K) under a reduced pressure of 0.09 MPa for 60 minutes.

-

Product Dissolution and Initial Acidification: The solid product is dissolved in hot water and acidified to a pH of 6.0 with 3 mol/L sulfuric acid. This step precipitates insoluble fatty acid byproducts.

-

Filtration and Decolorization: The solution is filtered to remove the precipitated solids. The filtrate is then treated with activated carbon to remove colored impurities.

-

Precipitation of Sebacic Acid: The decolorized solution is further acidified to a pH of 2.0 with 3 mol/L sulfuric acid, causing the sebacic acid to precipitate.

-

Isolation and Drying: The precipitated sebacic acid is collected by filtration and dried in an oven at 80°C (353 K) for 12 hours.

Visualizing the Pathways

Logical Flow of Sebacic Acid Discovery and Production

Caption: Historical timeline of sebacic acid discovery and production evolution.

Experimental Workflow for Modern Sebacic Acid Production from Castor Oil

Caption: Step-by-step workflow for modern sebacic acid production.

Conclusion

From its humble origins in the distillation of animal fat to its current status as a globally produced industrial chemical, the history of sebacic acid is a testament to the progress of chemical science and engineering. The initial discovery laid the foundation, but it was the development of the castor oil-based process by Jules Bouis that unlocked its true potential. Subsequent innovations have continued to refine and diversify its production, ensuring a steady supply of this versatile C10 dicarboxylic acid for a wide range of applications. For researchers and professionals in drug development and materials science, understanding the journey of sebacic acid provides valuable context for its application and the ongoing quest for sustainable and efficient chemical synthesis.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring C10 dicarboxylic acid, is a versatile chemical compound with significant applications across various industries, including pharmaceuticals, cosmetics, and polymer synthesis.[1][2][3][4] Derived primarily from castor oil, this linear aliphatic acid, with the IUPAC name decanedioic acid, is notable for its use as a monomer in the production of polyamides like Nylon 610, as well as in the formulation of plasticizers, lubricants, and hydraulic fluids.[2] Its biocompatibility and biodegradability also make it a compound of interest in the development of novel drug delivery systems and other biomedical applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of sebacic acid, complete with detailed experimental methodologies and visual representations of key processes.

Chemical and Physical Properties

Sebacic acid is a white, crystalline powder or granular solid at room temperature. The key quantitative properties of sebacic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C10H18O4 | |

| Molecular Weight | 202.25 g/mol | |

| Melting Point | 131 - 135 °C (268 - 275 °F) | |

| Boiling Point | 294.4 °C (561.9 °F) at 100 mmHg | |

| Density | ~1.209 g/cm³ at 20°C | |

| Solubility in Water | 0.25 g/L at 25°C | |

| Solubility in Organic Solvents | Soluble in ethanol and ether; slightly soluble in benzene. | |

| pKa1 | 4.59 - 4.72 | |

| pKa2 | 5.45 - 5.59 | |

| Appearance | White crystalline powder or flakes |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of sebacic acid.

Determination of Melting Point (Capillary Method)

The melting point of sebacic acid is determined using the capillary tube method, following a procedure similar to the ASTM E324 standard test method.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry sebacic acid is finely ground, if necessary, and packed into a capillary tube to a height of 2-4 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/min) through the expected melting range.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is the interval between these two temperatures. For pure sebacic acid, a sharp melting range is expected.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of sebacic acid at reduced pressure can be determined using a Thiele tube.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount of sebacic acid is placed in the small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.

-

Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heating oil. The side arm of the Thiele tube is connected to a vacuum source and a manometer.

-

Heating and Observation: The Thiele tube is gently heated, and the pressure is adjusted to the desired value (e.g., 100 mmHg). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the recorded pressure.

Quantitative Determination of Solubility

The solubility of sebacic acid in various solvents can be determined quantitatively using a static equilibrium method.

Apparatus:

-

Constant temperature water bath with shaker

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe with a filter)

-

Suitable analytical instrument for concentration measurement (e.g., HPLC or titration)

Procedure:

-

Sample Preparation: An excess amount of sebacic acid is added to a known volume of the solvent (e.g., ethanol, acetone, water) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved particles.

-

Concentration Analysis: The concentration of sebacic acid in the filtered solution is determined using a calibrated analytical method. For example, if using titration, a known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

-

Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or moles per liter (mol/L).

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa1 and pKa2) of the dicarboxylic sebacic acid are determined by potentiometric titration.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard buffer solutions for pH meter calibration

Procedure:

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: A precisely weighed amount of sebacic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The sebacic acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes. More data points should be collected near the equivalence points where the pH changes rapidly.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The two equivalence points (corresponding to the neutralization of the first and second carboxylic acid groups) are identified from the points of inflection in the curve.

-

pKa Calculation: The pKa values are determined from the half-equivalence points. The pH at the first half-equivalence point (half the volume of NaOH needed to reach the first equivalence point) corresponds to pKa1. The pH at the second half-equivalence point (midway between the first and second equivalence points) corresponds to pKa2.

Spectroscopic Analysis

Sample Preparation: A small amount of sebacic acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the sample and the desired spectral resolution. For observing the acidic protons, a solvent like DMSO-d₆ is often preferred as it does not exchange protons as readily as D₂O.

Instrument Parameters (Example for a 500 MHz spectrometer):

-

Spectrometer Frequency: 500 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25 °C (298 K)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (to improve signal-to-noise ratio)

-

Relaxation Delay: 1-5 seconds

-

Chemical Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry sebacic acid is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded before analyzing the sample.

Key Process Visualization

Synthesis of Sebacic Acid from Castor Oil

The primary industrial method for producing sebacic acid involves the alkaline pyrolysis of castor oil. The following diagram illustrates the key steps in this process.

Caption: Workflow for the synthesis of sebacic acid from castor oil.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of sebacic acid. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for the accurate measurement and verification of these properties in a laboratory setting. The visualization of the synthesis process from castor oil further clarifies the industrial production route of this important dicarboxylic acid. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental properties is crucial for the effective application and innovation of sebacic acid in their respective fields.

References

Sebacic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Molecular Structure, Synthesis, and Biological Signaling Involvement

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid, is emerging as a molecule of significant interest in various scientific and biomedical fields.[1] With the chemical formula C10H18O4, this ten-carbon straight-chain fatty acid possesses a unique molecular architecture that lends itself to a wide array of applications, from the synthesis of polymers and lubricants to its use in cosmetics and pharmaceuticals.[2][3] This technical guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of sebacic acid. Furthermore, it delves into the experimental protocols for its synthesis and purification, and explores its recently uncovered roles in crucial biological signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Sebacic acid, systematically named decanedioic acid, is a saturated dicarboxylic acid with the molecular formula C10H18O4.[1] Its structure consists of a ten-carbon aliphatic chain with carboxyl groups (-COOH) at both ends. The IUPAC name for sebacic acid is decanedioic acid, and it is also known by synonyms such as 1,8-octanedicarboxylic acid.[1]

The molecule's structure is characterized by two acidic protons on the carboxylic groups, allowing it to act as a dibasic acid. The long hydrocarbon chain imparts hydrophobic characteristics, while the two carboxyl groups provide hydrophilicity and reactive sites for esterification and amidation reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of sebacic acid is essential for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Formula | C10H18O4 | |

| IUPAC Name | Decanedioic acid | |

| Molar Mass | 202.25 g/mol | |

| Appearance | White flake or powdered solid | |

| Melting Point | 131–134.5 °C (267.8–274.1 °F; 404.1–407.6 K) | |

| Boiling Point | 294.4 °C (561.9 °F; 567.5 K) at 100 mmHg | |

| Density | 1.209 g/cm³ | |

| Solubility in Water | 0.25 g/L | |

| Acidity (pKa) | pKa1 = 4.720, pKa2 = 5.450 |

Experimental Protocols

Synthesis of Sebacic Acid from Castor Oil via Alkali Fusion

The industrial production of sebacic acid predominantly relies on the alkali fusion of castor oil, which is rich in ricinoleic acid.

Materials:

-

Castor oil

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)

-

Activated carbon (for decolorization)

-

Cresol (as a diluent, optional)

Procedure:

-

Saponification: Castor oil is first hydrolyzed by heating with a concentrated solution of sodium hydroxide at approximately 250°C. This process, known as saponification, yields sodium ricinoleate.

-

Alkali Fusion/Cracking: The sodium ricinoleate is then subjected to alkali fusion at a higher temperature, typically between 260-280°C. This step cleaves the ricinoleate molecule, producing disodium sebacate and 2-octanol, with the evolution of hydrogen gas. The use of a diluent like cresol can facilitate this reaction.

-

Neutralization and Precipitation: The reaction mixture is diluted with water, and the disodium sebacate is neutralized in a two-step acidification process.

-

First, the pH is adjusted to approximately 6 with sulfuric or hydrochloric acid to precipitate fatty acid byproducts, which are then removed.

-

The aqueous solution containing the monosodium salt of sebacic acid is then further acidified to a pH below 6, causing the sebacic acid to precipitate as a crystalline solid.

-

-

Purification: The crude sebacic acid is collected by filtration, washed with cold water to remove residual acid, and then dried.

Purification of Sebacic Acid by Recrystallization

For applications requiring high purity, sebacic acid can be further purified by recrystallization.

Materials:

-

Crude sebacic acid

-

Distilled water

-

Activated carbon

Procedure:

-

Dissolution: The crude sebacic acid is dissolved in a minimum amount of hot distilled water (around 130°C under pressure).

-

Decolorization: A small amount of activated carbon is added to the hot solution to adsorb colored impurities. The solution is then filtered while hot to remove the activated carbon and any other insoluble impurities.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature (around 40°C), which induces the crystallization of pure sebacic acid.

-

Isolation and Drying: The purified sebacic acid crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried in an oven at approximately 100°C to remove any remaining solvent. The purity of the final product can be verified by its melting point.

Biological Signaling Pathways

Recent research has illuminated the role of sebacic acid in modulating key biological signaling pathways, particularly in the context of inflammation and bone metabolism. This is of significant interest to drug development professionals exploring new therapeutic avenues.

Anti-inflammatory Effects via the IRF3/IFN-β/STAT Axis

Sebacic acid has been shown to exert anti-inflammatory effects by selectively inhibiting the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) in macrophages. This inhibitory action is mediated through the Interferon Regulatory Factor 3 (IRF3)/Interferon-beta (IFN-β)/Signal Transducer and Activator of Transcription (STAT) signaling axis.

Caption: Sebacic acid's anti-inflammatory mechanism.

Experimental Protocol to Investigate the Effect of Sebacic Acid on the IRF3/IFN-β/STAT Pathway:

Cell Culture and Treatment:

-

Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Differentiated THP-1 cells are pre-treated with varying concentrations of sebacic acid (e.g., 0.5, 1, and 1.5 mM) for 24 hours.

-

The cells are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified period (e.g., 2 hours for phosphorylation studies, 6 hours for protein expression) to induce an inflammatory response.

Western Blot Analysis for STAT1/STAT3 Phosphorylation:

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (Tyr701) and phosphorylated STAT3 (Tyr705), as well as total STAT1 and STAT3.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an ECL detection system, and band intensities are quantified to determine the ratio of phosphorylated to total protein.

RT-qPCR for IL-6 mRNA Expression:

-

Total RNA is extracted from the treated cells using a suitable reagent like TRIzol.

-

First-strand cDNA is synthesized from the RNA templates.

-

Quantitative PCR is performed using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of IL-6 mRNA is calculated using the comparative Ct method.

Promotion of Osteoblast Differentiation

Sebacic acid has also been identified as a promoter of osteoblast differentiation. This suggests its potential therapeutic application in bone regeneration and treatment of bone-related disorders.

Experimental Protocol to Assess the Effect of Sebacic Acid on Osteoblast Differentiation:

Cell Culture and Treatment:

-

Osteoblast-lineage cells, such as MC3T3-E1 cells, are cultured in an appropriate growth medium.

-

To induce differentiation, the cells are treated with an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.

-

Sebacic acid is added to the culture medium at various concentrations to assess its effect on differentiation.

Alkaline Phosphatase (ALP) Activity Assay:

-

ALP is an early marker of osteoblast differentiation. After a specified period of treatment, the cells are lysed.

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

-

The enzymatic reaction, which produces a colored product (p-nitrophenol), is measured spectrophotometrically at 405 nm. The ALP activity is normalized to the total protein content.

Mineralization Assay (Alizarin Red S Staining):

-

After several weeks of culture in osteogenic medium with or without sebacic acid, the cells are fixed.

-

The fixed cells are stained with Alizarin Red S solution, which specifically binds to calcium deposits, indicating matrix mineralization.

-

The stained mineralized nodules can be visualized and quantified.

Caption: Sebacic acid enhances osteoblast differentiation.

Conclusion

Sebacic acid is a versatile dicarboxylic acid with well-defined physicochemical properties and established synthesis routes. Its significance extends beyond its industrial applications, with emerging evidence highlighting its role as a modulator of important biological signaling pathways. The ability of sebacic acid to temper inflammation and promote osteoblast differentiation opens up exciting possibilities for its use in drug development and regenerative medicine. This technical guide provides a foundational understanding and detailed experimental frameworks to aid researchers and scientists in harnessing the potential of this promising molecule. Further investigation into its mechanisms of action and therapeutic efficacy is warranted and is expected to unveil new applications for sebacic acid in the biomedical arena.

References

The Biological Role of Sebacic Acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, has emerged from being primarily an industrial chemical to a molecule of significant interest in human metabolism.[1][2] Endogenously produced through the ω-oxidation of fatty acids, sebacic acid plays a role in alternative energy metabolism and its levels are indicative of certain metabolic disorders.[3][4][5] Recent research has highlighted its potential therapeutic applications, particularly in the management of type 2 diabetes, owing to its favorable effects on glucose homeostasis. Furthermore, its biocompatibility and biodegradability make it a valuable component in the development of drug delivery systems. This technical guide provides an in-depth overview of the biological role of sebacic acid in human metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic and signaling pathways.

Introduction

Sebacic acid (decanedioic acid) is a saturated, straight-chain dicarboxylic acid that is naturally present in the human body as a minor metabolite of fatty acids. While it is found in some foods like royal jelly, its endogenous production is primarily a result of ω-oxidation of medium-chain fatty acids, a process that occurs mainly in the endoplasmic reticulum of the liver and kidneys. This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid degradation, becoming more significant when β-oxidation is impaired.

Historically, elevated levels of sebacic acid and other dicarboxylic acids in the urine (dicarboxylic aciduria) have been recognized as biomarkers for inherited metabolic disorders affecting fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. However, recent investigations have shifted focus towards the physiological effects and therapeutic potential of sebacic acid itself. Studies have demonstrated its ability to act as an alternative energy substrate and to modulate glucose metabolism, making it a molecule of interest for conditions characterized by impaired glucose utilization, such as type 2 diabetes.

Metabolism of Sebacic Acid

The metabolism of sebacic acid involves two key processes: its formation via ω-oxidation and its subsequent breakdown through peroxisomal β-oxidation.

ω-Oxidation of Fatty Acids: The Genesis of Sebacic Acid

Omega (ω)-oxidation is a metabolic pathway that oxidizes the terminal methyl carbon (the ω-carbon) of fatty acids. This process, occurring in the smooth endoplasmic reticulum, provides an alternative route for fatty acid catabolism, particularly for medium-chain fatty acids (10-12 carbons) or when mitochondrial β-oxidation is defective.

The key steps in the formation of a dicarboxylic acid like sebacic acid from a corresponding monocarboxylic acid are:

-

Hydroxylation: The ω-carbon is hydroxylated by a mixed-function oxidase system involving cytochrome P450 (specifically members of the CYP4A and CYP4F subfamilies), oxygen, and NADPH.

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.

Once formed, this dicarboxylic acid can be activated to its coenzyme A (CoA) ester at either end and subsequently enter the β-oxidation pathway.

Peroxisomal and Mitochondrial β-Oxidation of Dicarboxylic Acids

While mitochondrial β-oxidation is the primary pathway for most fatty acids, the breakdown of dicarboxylic acids predominantly occurs in peroxisomes. Peroxisomal β-oxidation shares similarities with the mitochondrial pathway but utilizes a different set of enzymes.

The dicarboxylyl-CoA esters are shortened via β-oxidation in the peroxisomes. This process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. The final products of the β-oxidation of sebacic acid (a C10 dicarboxylic acid) include shorter-chain dicarboxylic acids like adipic acid (C6) and succinic acid (C4), which can then enter the citric acid cycle for energy production. While intact mitochondria from some tissues may have limited capacity to oxidize dicarboxylyl-CoAs, the peroxisomal pathway is considered the main route for their degradation.

Physiological Roles and Clinical Significance

Sebacic Acid as a Biomarker

Elevated urinary excretion of sebacic acid is a key indicator of underlying defects in fatty acid metabolism. Conditions associated with increased sebacic acid levels include:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common inborn error of metabolism where the body is unable to break down medium-chain fatty acids.

-

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, this disorder affects the breakdown of fatty acids and amino acids.

-

Carnitine-Acylcarnitine Translocase Deficiency: An inherited disorder that impairs the transport of long-chain fatty acids into the mitochondria.

-

Zellweger Syndrome and Neonatal Adrenoleukodystrophy: Peroxisomal disorders that lead to the accumulation of very-long-chain fatty acids and dicarboxylic acids.

Effects on Glucose Metabolism and Insulin Sensitivity

Recent research has focused on the potential of sebacic acid to improve glycemic control. Studies in both animal models and humans with type 2 diabetes have shown that oral administration of sebacic acid can lead to a significant reduction in postprandial hyperglycemia.

The proposed mechanisms for this beneficial effect include:

-

Reduced Hepatic Glucose Output: Sebacic acid may lower the rate of glucose production by the liver.

-

Increased Peripheral Glucose Disposal: It may enhance the uptake and utilization of glucose by peripheral tissues, such as muscle. This is potentially mediated by an increase in the expression of the GLUT4 glucose transporter.

-

Alternative Energy Substrate: By providing an alternative fuel source, sebacic acid may spare glucose from oxidation.

The metabolism of sebacic acid to succinyl-CoA, an intermediate of the citric acid cycle, is thought to play a role in its energy-providing and glucose-lowering effects.

References

- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to Sebacic Acid

This technical guide provides a comprehensive overview of sebacic acid, a versatile, naturally occurring dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development, covering its fundamental chemical properties, production methodologies, and its roles in industrial and biological applications.

Core Identification

-

Other Names: 1,8-Octanedicarboxylic acid

Physicochemical Properties

Sebacic acid is a white, flaky, or powdered solid crystalline substance. It is a dicarboxylic fatty acid with the chemical formula C₁₀H₁₈O₄. While slightly soluble in water, it is soluble in organic solvents like ethanol and ether.

Table 1: Physicochemical Data of Sebacic Acid

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molar Mass | 202.25 g·mol⁻¹ | |

| Melting Point | 131–137 °C (268–279 °F) | |

| Boiling Point | 294.4 °C (561.9 °F) at 100 mmHg | |

| Density | 1.209 g/cm³ | |

| Water Solubility | 0.25 g/L | |

| Acidity (pKa) | 4.720, 5.450 | |

| Flash Point | 220 °C (428 °F) |

Synthesis and Experimental Protocols

Sebacic acid is primarily produced from castor oil, a renewable resource, making it a bio-based chemical. An alternative synthetic route starts from adipic acid.

This is the most common industrial method, involving the cleavage of ricinoleic acid, the main component of castor oil.

Methodology:

-

Saponification & Acidification: Castor oil is first subjected to saponification and acidification to yield ricinoleic acid.

-

Alkali Fusion (Cleavage): The ricinoleic acid is then mixed with an alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heated to high temperatures (approx. 250-300 °C). Catalysts like lead oxide (Pb₃O₄) or iron oxide (Fe₂O₃) can be used to improve yield. This reaction cleaves the ricinoleic acid molecule to produce sebacic acid and 2-octanol (capryl alcohol) as a byproduct.

-

Purification: The reaction mixture is dissolved in water, and the pH is adjusted to about 6 to convert soaps to free acids. The disodium sebacate is then partially neutralized to the water-soluble half-acid salt. After separating the oily layer, the aqueous layer is acidified to a pH of about 2, causing sebacic acid to precipitate.

-

Final Processing: The precipitated sebacic acid is filtered, washed with water, and dried.

A study optimizing this process found that using sodium ricinoleate and KOH (5:4 w/w ratio) with 1% Fe₂O₃ catalyst at 543 K (270 °C) for 60 minutes yielded 70.2% sebacic acid with 98.1% purity.

An alternative electrochemical process was developed to produce high-purity sebacic acid.

Methodology:

-

Esterification: Adipic acid is partially esterified to monomethyl adipate.

-

Kolbe Electrolysis: The potassium salt of monomethyl adipate undergoes electrolysis in a methanol-water solution. This process dimerizes the molecules to form dimethyl sebacate.

-

Hydrolysis: The resulting dimethyl sebacate is hydrolyzed to yield sebacic acid.

Applications in Research and Drug Development

While sebacic acid has broad industrial uses in polymers, plasticizers, lubricants, and cosmetics, its biocompatibility and biodegradability make it highly valuable for biomedical applications.

-

Biomedical Polymers: It is a key monomer in the synthesis of bio-based polymers. Poly(glycerol sebacate) (PGS), a biodegradable and elastomeric polyester, is synthesized by polycondensation of glycerol and sebacic acid and is widely explored in tissue engineering for cardiovascular, neural, and bone applications.

-

Drug Delivery Systems: A polyanhydride copolymer of carboxyphenoxy propane and sebacic acid is used in the Gliadel® wafer, a bioresorbable implant for delivering the anticancer agent carmustine directly to brain tumor sites. Pharmaceutical companies also utilize sebacic acid in the formulation of controlled-release medications.

-

Pharmaceutical Excipient: It can be used as an excipient in various drug formulations.

Biological Significance and Signaling Pathways

Sebacic acid is a naturally occurring human and plant metabolite. It is a medium-chain dicarboxylic acid (MCDA) that can be metabolized through β-oxidation.

Sebacic acid plays a role in inflammatory responses. In the skin, human neutrophils can convert sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes. This action is mediated by the OXER1 receptor and may contribute to the worsening of inflammatory skin conditions.

Conversely, studies have shown that sebacic acid can exhibit anti-inflammatory properties. In macrophage-like cells, sebacic acid was found to specifically decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA. However, it did not inhibit the LPS-induced phosphorylation of JNK and p38 (key components of the MAPK pathway) or the nuclear accumulation of NF-κB at the concentrations tested. This suggests its anti-inflammatory mechanism may be independent of these primary pathways or act on downstream targets.

Research in diabetic mouse models (db/db mice) has shown that chronic supplementation with sebacic acid can improve glycemic control. A diet supplemented with 15% energy from sebacic acid led to improved fasting glucose, HbA1c, and glucose tolerance. Gene expression analysis revealed a significant decrease in key gluconeogenic genes, Pck1 and Fbp1, suggesting that sebacic acid may exert its effects by downregulating glucose production in the liver.

Table 2: Effect of Sebacic Acid on Gene Expression in db/db Mice

| Pathway | Gene | Fold Change (SA 15% vs. Control) | Reference |

| Gluconeogenesis | Pck1 | 0.57 | |

| Gluconeogenesis | Fbp1 | 0.73 | |

| Lipogenesis | SCD1 | 1.60 | |

| Lipogenesis | PPARγ | 1.37 |

References

Pioneering Polyesters: A Technical Deep Dive into Early Sebacic Acid Polymerization

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the foundational studies on sebacic acid polymerization, focusing on the seminal work of Wallace H. Carothers and his contemporaries before 1950. This paper presents a comprehensive look at the early experimental data, detailed protocols, and the logical framework that established the principles of condensation polymerization.

The early 20th century marked the dawn of polymer science, a field that would revolutionize materials science and countless industries. At the heart of this revolution was the systematic investigation of polymerization reactions, with a significant focus on the formation of polyesters. Among the dicarboxylic acids studied, sebacic acid emerged as a key monomer in the pioneering work that laid the groundwork for modern polymer chemistry. This technical guide delves into the core of these early studies, presenting the quantitative data, experimental methodologies, and conceptual frameworks from this foundational period.

Quantitative Data from Early Sebacic Acid Polymerization Studies

The foundational research on sebacic acid polymerization, primarily conducted by Wallace H. Carothers and his colleagues, involved reacting it with various glycols to form polyesters. The following tables summarize the key quantitative data from these early experiments, providing a comparative overview of the reaction conditions and the properties of the resulting polymers.

| Diacid | Diol | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Molecular Weight (approx.) | Polymer Type | Reference |

| Sebacic Acid | Ethylene Glycol | None | Several | 200 | > 2,000 | α-polymer (amorphous) | [1] |

| Sebacic Acid | Ethylene Glycol | None | - | 250 (in molecular still) | ~5,000 | ω-polymer (crystalline) | [1] |

| Sebacic Acid | Trimethylene Glycol | None | Several | 200 | > 2,000 | α-polymer (amorphous) | [1] |

| Sebacic Acid | Trimethylene Glycol | None | - | 250 (in molecular still) | ~5,000 | ω-polymer (crystalline) | [1] |

Table 1: Summary of Early Polyester Synthesis from Sebacic Acid. This table highlights the different types of polyesters obtained from the reaction of sebacic acid with ethylene glycol and trimethylene glycol under varying conditions. The distinction between the lower molecular weight α-polymers and the higher molecular weight ω-polymers achieved through the use of a molecular still was a critical early finding.[1]

Experimental Protocols from Foundational Studies

The methodologies employed in these early investigations were characterized by their meticulous attention to detail and the innovative use of new laboratory apparatus. The following protocols are based on the published work of Carothers and his collaborators.

General Procedure for the Preparation of Polyesters from Sebacic Acid and Glycols

This protocol outlines the two-stage process developed by Carothers for the synthesis of both low and high molecular weight polyesters.

Materials:

-

Sebacic Acid

-

Ethylene Glycol (or other diol)

-

(Optional) Catalyst, such as p-toluenesulfonic acid (though often no catalyst was used in the initial stages)

Equipment:

-

Glass reaction flask equipped with a stirrer, an inlet for inert gas (e.g., nitrogen or hydrogen), and a side tube for distillation

-

Heating bath (oil or metal alloy)

-

Thermometer

-

Molecular still (for high molecular weight polymer synthesis)

Procedure:

Stage 1: Formation of Low Molecular Weight Polyester (α-polymer)

-

An equimolar mixture of sebacic acid and the chosen glycol was placed in the reaction flask.

-

The apparatus was flushed with a slow stream of dry, oxygen-free hydrogen or nitrogen to create an inert atmosphere.

-

The reaction mixture was heated to approximately 200°C with continuous stirring.

-

The water formed during the esterification reaction was allowed to distill off through the side tube.

-

The reaction was continued for several hours at this temperature until the rate of water evolution slowed significantly.

-

The resulting product was a viscous liquid or a low-melting solid, referred to as the α-polymer, with a molecular weight generally not exceeding 3,000.

Stage 2: Formation of High Molecular Weight Polyester (ω-polymer) using a Molecular Still

-

The α-polymer obtained from Stage 1 was transferred to a molecular still.

-

The still was heated to a temperature of 200-250°C under a high vacuum (e.g., 10-15 mm of mercury).

-

This process, known as "molecular distillation," effectively removed the remaining water and any unreacted monomers or low molecular weight oligomers.

-

The distillation was continued for a sufficient period to drive the polymerization equilibrium towards the formation of long-chain molecules.

-

The final product, the ω-polymer, was a tough, opaque, and crystalline solid with a significantly higher molecular weight, often exceeding 5,000.

Visualizing the Foundations of Polymerization

The early studies on sebacic acid polymerization were guided by a clear logical framework that established the principles of condensation polymerization. The following diagrams, rendered in the DOT language, illustrate the core concepts and workflows of this pioneering research.

Conclusion

The early studies on the polymerization of sebacic acid were instrumental in shaping our understanding of macromolecular science. The systematic approach taken by Wallace H. Carothers and his contemporaries, characterized by precise experimental control and the development of innovative techniques like molecular distillation, provided the first clear evidence for the formation of long-chain polymers through condensation reactions. The quantitative data and detailed protocols from this era, as presented in this guide, remain a testament to the rigorous scientific inquiry that launched the age of synthetic polymers. For today's researchers, these foundational studies offer valuable insights into the fundamental principles of polymerization and serve as a cornerstone for the continued development of novel polymeric materials for a wide range of applications, including advanced drug delivery systems.

References

A Technical Guide to Sebacic Acid Derivatives: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sebacic acid derivatives, focusing on their synthesis, physicochemical properties, and biological activities relevant to drug development and biomedical applications. The information is curated for researchers and scientists in the field, with a focus on quantitative data, detailed experimental protocols, and the elucidation of molecular pathways.

Physicochemical and Mechanical Properties of Sebacic Acid Derivatives

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, serves as a versatile platform for the synthesis of a wide array of derivatives, including esters, amides, and polymers. These derivatives exhibit a range of properties that make them suitable for various applications in the pharmaceutical and biomedical fields.

Physical and Chemical Properties of Sebacic Acid

Sebacic acid is a white, crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and ether. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molecular Weight | 202.25 g/mol | |

| Melting Point | 131-135 °C | |

| Boiling Point | 294.4 °C at 100 mmHg | |

| Density | ~1.21 g/cm³ | |

| Water Solubility | < 1 mg/mL at 70°F | |

| pKa1 | 4.72 | |

| pKa2 | 5.45 |

Properties of Sebacic Acid Esters

Esters of sebacic acid, such as diethyl sebacate and dioctyl sebacate, are primarily used as plasticizers and emollients. Their properties are influenced by the alcohol moiety.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Application |

| Diethyl Sebacate | C₁₄H₂₆O₄ | 258.35 | 308-310 | Plasticizer, Emollient |

| Dimethyl Sebacate | C₁₂H₂₂O₄ | 230.30 | 268 | Plasticizer |

| Diethylhexyl Sebacate | C₂₆H₅₀O₄ | 426.67 | 256 (at 5 mmHg) | Film-forming agent, Emollient |

Mechanical Properties of Sebacic Acid-Based Polymers

Polymers derived from sebacic acid, particularly poly(glycerol sebacate) (PGS), are noted for their elastomeric properties and biodegradability, making them excellent candidates for soft tissue engineering.

| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(glycerol sebacate) (PGS) | 0.122 ± 0.0003 | 0.28 ± 0.004 | 237.8 ± 0.64 | |

| PGS Composite (with Bioglass) | Up to 4x increase | - | Up to 550 | |

| Crosslinked PSeD | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 |

Degradation Rates of Sebacic Acid-Based Polyanhydrides

Polyanhydrides synthesized from sebacic acid are known for their surface-eroding degradation, which is beneficial for controlled drug release applications.

| Polymer | Degradation Condition | Degradation Rate | Reference |

| Poly(sebacic acid), diacetoxy terminated (PSADT) | Phosphate Buffer Saline (PBS), pH 7.4, 37°C | Near zero-order kinetics | |

| Poly(sebacic anhydride) (PSA) thin film | Triethanolamine hydrochloride buffer, pH 7.4, 37°C | k_fast = 0.039 ± 0.004 h⁻¹; k_slow = 0.011 ± 0.002 h⁻¹ | |

| Poly(salicylic acid-co-sebacic acid) | Triethanolamine hydrochloride buffer, pH 7.4, 37°C | Initial rate faster than PSA, 64% mass loss in 12h |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key sebacic acid derivatives and standard biological assays for evaluating their effects.

Synthesis of Sebacoyl Chloride

Objective: To synthesize sebacoyl chloride from sebacic acid.

Materials:

-

Sebacic acid

-

Thionyl chloride (excess)

-

Distillation apparatus

-

Reaction flask with reflux condenser

Procedure:

-

React sebacic acid with an excess of thionyl chloride in a reaction flask equipped with a reflux condenser.

-

Heat the mixture gently to initiate the reaction, which is evidenced by the evolution of sulfur dioxide and hydrogen chloride gas.

-

Continue the reaction until the sebacic acid has completely dissolved.

-

After the reaction is complete, remove the excess thionyl chloride by distillation to obtain sebacoyl chloride.

Synthesis of Diethyl Sebacate

Objective: To synthesize diethyl sebacate via Fischer esterification.

Materials:

-

Sebacic acid

-

Anhydrous ethanol

-

Methyl sulfonic acid (catalyst)

-

Cyclohexane (water-carrying agent)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine sebacic acid, anhydrous ethanol, methyl sulfonic acid, and cyclohexane.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with cyclohexane and collected in the Dean-Stark trap.

-

Monitor the reaction progress by the amount of water collected.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and purify the diethyl sebacate by distillation.

Synthesis of Poly(glycerol sebacate) (PGS)

Objective: To synthesize the biodegradable elastomer poly(glycerol sebacate).

Materials:

-

Glycerol

-

Sebacic acid

-

High vacuum system

-

Reaction vessel with mechanical stirrer

Procedure:

-

Combine equimolar amounts of glycerol and sebacic acid in a reaction vessel.

-

Heat the mixture under a nitrogen atmosphere with stirring at 120-150°C for several hours to form a pre-polymer.

-

Increase the temperature and apply a high vacuum to facilitate the removal of water and promote cross-linking.

-

Continue the reaction for 24-48 hours until the desired elastomeric properties are achieved. The curing time and temperature can be varied to tailor the mechanical properties of the final polymer.

Characterization by FTIR and ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of synthesized sebacic acid derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample of the derivative (e.g., as a thin film or mixed with KBr to form a pellet).

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks. For polyesters, look for the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the carboxylic acid. For polyanhydrides, characteristic peaks appear around 1815 and 1745 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching of the anhydride group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Dissolve a small amount of the derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Analyze the chemical shifts, integration, and splitting patterns of the peaks to confirm the structure. For example, in the synthesis of poly(sebacic anhydride), the disappearance of the carboxylic acid proton peak from sebacic acid indicates the formation of the anhydride.

MTT Assay for Cell Viability

Objective: To assess the cytotoxicity of sebacic acid derivatives on a cell line.

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., fibroblasts, endothelial cells)

-

Cell culture medium

-

Sebacic acid derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the sebacic acid derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Biological Activities

Sebacic acid and its derivatives have been shown to possess various biological activities, including anti-inflammatory effects. Understanding the molecular mechanisms underlying these activities is crucial for their therapeutic development.

Anti-inflammatory Effects and the IRF3/IFN-β/STAT Signaling Pathway

Recent studies have elucidated the anti-inflammatory mechanism of sebacic acid. In macrophage-like cells, sebacic acid has been shown to selectively decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA. This effect is mediated through the inhibition of the IRF3/IFN-β/STAT signaling axis.

Specifically, sebacic acid was found to suppress the LPS-induced nuclear translocation of interferon regulatory factor 3 (IRF3). This, in turn, leads to a decrease in the expression of interferon-β (IFN-β). Consequently, the phosphorylation of signal transducers and activators of transcription 1 (STAT1) and STAT3 is suppressed, ultimately leading to the reduced expression of IL-6.

Interaction with MAPK and NF-κB Signaling Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to inflammatory responses. Studies have investigated the effect of sebacic acid on these pathways. In one study using differentiated human THP-1 macrophage-like cells, sebacic acid at concentrations up to 1.5 mM did not inhibit the LPS-induced phosphorylation of JNK and p38 (MAPK pathways) or the nuclear accumulation of NF-κB. This suggests that at these concentrations, the anti-inflammatory effects of sebacic acid are not mediated through the inhibition of these classical inflammatory pathways. However, it has been suggested that higher concentrations of sebacic acid might inhibit JNK activation. Further research is needed to fully elucidate the dose-dependent effects of sebacic acid and its various derivatives on these crucial signaling cascades.

Experimental Workflows

To provide a practical context, this section outlines a typical experimental workflow for the synthesis and characterization of a sebacic acid-based polymer.

This guide provides a foundational understanding of sebacic acid derivatives for drug development and biomedical research. The presented data and protocols offer a starting point for further investigation and application of these versatile biomaterials.

Methodological & Application

Synthesis of Nylon 6,10: A Detailed Guide for Researchers

Application Notes and Protocols for the synthesis of Nylon 6,10 are detailed below, providing researchers, scientists, and drug development professionals with comprehensive procedures for both interfacial polymerization and melt condensation techniques. These methods offer versatility for producing Nylon 6,10, a versatile aliphatic polyamide, for a range of applications from industrial materials to biomedical devices.

Nylon 6,10 is a synthetic polymer synthesized from the monomers hexamethylenediamine (a diamine containing six carbon atoms) and sebacic acid (a dicarboxylic acid containing ten carbon atoms) or its more reactive derivative, sebacoyl chloride. The numerical designation "6,10" in its name refers to the number of carbon atoms in the diamine and diacid monomers, respectively. The resulting polyamide is a semi-crystalline thermoplastic with a lower melting point and less water absorption than Nylon 6 or Nylon 6,6, making it suitable for applications requiring good dimensional stability and resistance to moisture.

Methods of Synthesis

There are two primary methods for the synthesis of Nylon 6,10, each with distinct advantages and procedural differences.

1. Interfacial Polymerization: This is a rapid and common laboratory method for producing Nylon 6,10. It involves the reaction of two immiscible solutions, one containing the diamine and the other the diacid chloride, at the interface between the two liquids. This technique is advantageous as it is fast, proceeds at room temperature, and does not require strict stoichiometric control between the two reactants. However, it utilizes the more expensive and moisture-sensitive sebacoyl chloride.

2. Melt Condensation: This method, more aligned with industrial production, uses sebacic acid and hexamethylenediamine directly. The process typically involves two stages: the formation of a nylon salt (hexamethylenediammonium sebacate) to ensure a 1:1 stoichiometric ratio, followed by heating the salt above its melting point under a vacuum or inert atmosphere to drive off water and form the polymer. This method is more economical for large-scale production but requires high temperatures and longer reaction times.

Protocol 1: Interfacial Polymerization of Nylon 6,10

This protocol details the synthesis of Nylon 6,10 at the interface of two immiscible solvents. An aqueous solution of hexamethylenediamine with a base to neutralize the HCl byproduct is carefully layered with an organic solution of sebacoyl chloride. The polymer forms instantly at the interface and can be drawn out as a continuous strand.

Materials and Reagents

| Reagent/Material | Specification |

| Hexamethylenediamine | 98% |

| Sebacoyl chloride | 99% |

| Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) | ACS grade |

| Hexane or Dichloromethane (CH₂Cl₂) | ACS grade |

| Deionized water | |

| Beaker (100 mL or 250 mL) | |

| Glass rod or forceps | |

| Graduated cylinders |

Quantitative Data for Reagent Preparation

The following table summarizes various reported concentrations and volumes for the reactant solutions. Researchers can select a preparation based on their desired yield and experimental scale.[1][2][3][4][5]

| Aqueous Phase (Hexamethylenediamine) | Organic Phase (Sebacoyl Chloride) |

| 2.2 g of hexamethylenediamine and 1.5 g of NaOH in 50 mL of deionized water | 3.0 mL of sebacoyl chloride in 100 mL of hexane |

| 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of deionized water | 1.5 - 2.0 mL of sebacoyl chloride in 50 mL of hexane |

| 2.5 mL of hexamethylenediamine in 25 mL of 3% aqueous NaOH | 1.0 mL of sebacoyl chloride in 50 mL of hexane |

| 1.1 g of hexamethylenediamine and 4.0 g of Na₂CO₃ in 50 mL of deionized water | 0.75 mL of sebacoyl chloride in 50 mL of dichloromethane |

| 2.2 g of hexamethylenediamine and 4.0 g of Na₂CO₃ in 50 mL of deionized water | 1.5 mL of sebacoyl chloride in 50 mL of dichloromethane |

Experimental Procedure

-

Prepare the Aqueous Phase: In a beaker, dissolve the specified amount of hexamethylenediamine and the base (NaOH or Na₂CO₃) in deionized water. Stir until all solids are dissolved.

-

Prepare the Organic Phase: In a separate beaker, dissolve the specified amount of sebacoyl chloride in the organic solvent (hexane or dichloromethane).

-

Interfacial Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A film of Nylon 6,10 will form immediately at the interface.

-

Polymer Extraction: Using forceps or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous strand or "rope" of nylon can be drawn out. The polymer will continue to form at the interface until one of the reactants is depleted.

-

Washing and Drying: Wash the collected nylon strand thoroughly with deionized water and then with ethanol or acetone to aid in drying. Press the polymer between sheets of filter paper to remove excess solvent and then allow it to air-dry completely.

-

Characterization (Optional): The dried polymer can be weighed to calculate the yield. Its melting point can be determined using a melting point apparatus.

Visual Workflow for Interfacial Polymerization

Caption: Workflow for Nylon 6,10 synthesis via interfacial polymerization.

Protocol 2: Melt Condensation of Nylon 6,10 from Sebacic Acid

This protocol describes a two-step synthesis of Nylon 6,10 starting from sebacic acid and hexamethylenediamine. The first step involves the formation of hexamethylenediammonium sebacate ("nylon salt") to ensure stoichiometric balance. The second step is the thermal polycondensation of this salt.

Materials and Reagents

| Reagent/Material | Specification |

| Hexamethylenediamine | 98% |

| Sebacic acid | 99% |

| Ethanol | 95% or absolute |

| Deionized water | |

| Reaction tube or flask with a side arm for vacuum | |

| Heating mantle or oil bath | |

| Vacuum source | |

| Nitrogen or Argon gas inlet |

Experimental Procedure

Step 1: Preparation of Hexamethylenediammonium Sebacate (Nylon 6,10 Salt)

-

Dissolve Sebacic Acid: In a beaker, dissolve a specific molar amount of sebacic acid in warm ethanol.

-

Dissolve Hexamethylenediamine: In a separate beaker, dissolve an equimolar amount of hexamethylenediamine in ethanol.

-

Form the Salt: Slowly add the hexamethylenediamine solution to the sebacic acid solution while stirring. A white precipitate of the nylon salt will form.

-

Isolate and Dry the Salt: Cool the mixture to facilitate complete precipitation. Collect the salt by vacuum filtration and wash it with cold ethanol. Dry the salt thoroughly in a vacuum oven at a low temperature (e.g., 50-60 °C).

Step 2: Melt Polycondensation of the Nylon Salt

-

Charge the Reactor: Place the dried nylon salt into a reaction tube or flask equipped with a stirrer and an inlet for inert gas and an outlet for a vacuum connection.

-

Purge with Inert Gas: Purge the system with nitrogen or argon to remove any oxygen.

-

Heating under Inert Atmosphere: Heat the reaction vessel to a temperature above the melting point of the salt (approximately 170-190 °C) while maintaining a slow stream of inert gas. Water will begin to evolve as the amide linkages form.

-

Heating under Vacuum: Once the initial evolution of water subsides and the melt becomes more viscous, gradually increase the temperature to around 220-250 °C and apply a vacuum. This will help to remove the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer.

-

Polymer Extrusion and Cooling: After a designated time (which can range from 1 to 3 hours), the molten polymer can be extruded from the reactor as a strand and cooled in a water bath or on a cooled surface.

-

Granulation: The cooled polymer strand can be granulated or pelletized for further processing or analysis.

Visual Workflow for Melt Condensation

Caption: Two-step workflow for Nylon 6,10 synthesis via melt condensation.

Safety Precautions

-

Hexamethylenediamine is corrosive and can cause skin and eye irritation.

-

Sebacoyl chloride is corrosive and reacts with moisture, releasing HCl gas. It should be handled in a fume hood.

-

Sodium hydroxide is highly caustic and can cause severe burns.

-

Organic solvents like hexane and dichloromethane are flammable and/or volatile. All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

By following these detailed protocols, researchers can successfully synthesize Nylon 6,10 for various scientific and developmental applications. The choice of method will depend on the desired scale, available reagents, and specific requirements of the final polymer product.

References

Application Notes and Protocols: Sebacic Acid in Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally derived dicarboxylic acid, is a key monomer in the synthesis of high-performance polyamides. Its ten-carbon aliphatic chain imparts flexibility, hydrophobicity, and a lower melting point to the resulting polymers compared to those synthesized with shorter-chain diacids. These properties make sebacic acid-based polyamides, such as Nylon 6,10, valuable in various applications, including specialty engineering plastics, filaments, and potentially in drug delivery systems where biocompatibility and biodegradability are desired. Polyamides derived from the bio-based sebacic acid are also gaining attention as sustainable alternatives to petroleum-based plastics.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using sebacic acid as a primary monomer. It covers the two principal methods of polymerization: melt polycondensation and interfacial polymerization, offering insights into the synthesis of polyamides with both aliphatic and aromatic diamines.

Data Presentation

The following tables summarize the key quantitative data for polyamides synthesized from sebacic acid, providing a comparative overview of their thermal and mechanical properties.

Table 1: Thermal and Mechanical Properties of Polyamide 6,10 (Sebacic Acid and Hexamethylenediamine)

| Property | Value | Unit |

| Melting Temperature (T_m) | 215 - 220 | °C |

| Glass Transition Temperature (T_g) | 41 - 50 | °C |

| Decomposition Temperature | ~440 | °C |

| Tensile Modulus | 1.6 - 2.3 | GPa |

| Tensile Strength | 45 - 60 | MPa |

| Elongation at Break | 110 - 120 | % |

| Flexural Modulus | 1.4 - 2.0 | GPa |

| Flexural Strength | 48 - 59 | MPa |

| Notched Izod Impact Strength | 85 | J/m |

| Water Absorption (24h) | 0.26 | % |

| Density | 1.04 - 1.19 | g/cm³ |

Data compiled from multiple sources.

Table 2: Comparison of Thermal Properties for Polyamides Synthesized from Sebacic Acid and Various Diamines

| Diamine | Polymer | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | 5% Weight Loss Temperature (T_d5%) (°C) |

| Hexamethylenediamine | Polyamide 6,10 | 215 - 220 | 41 - 50 | ~440 |

| 4,4'-Oxydianiline (ODA) | Aromatic Copolyamide | - | - | 375 - 416 |

| 4,4'-Methylenedianiline (MDA) | Aromatic Copolyamide | - | - | 375 - 416 |

Data for aromatic copolyamides are for those synthesized with a mixture of dicarboxylic acids including sebacic acid.[3]

Experimental Protocols

Interfacial Polymerization of Polyamide 6,10

Interfacial polymerization is a rapid and effective method for synthesizing high molecular weight polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.

Materials:

-

Hexamethylenediamine

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Distilled water

-

Phenolphthalein indicator (optional)

Equipment:

-

Beakers

-

Glass stirring rod

-

Forceps

-

Graduated cylinders

-

Balance

Protocol:

-

Aqueous Phase Preparation: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide. For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water. A few drops of phenolphthalein can be added to the aqueous phase to visualize the interface.

-

Organic Phase Preparation: Prepare a 0.2 M solution of sebacoyl chloride in hexane. For example, dissolve 1.5 - 2.0 mL of sebacoyl chloride in 50 mL of hexane.

-

Polymerization:

-

Carefully pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (hexamethylenediamine solution) in a beaker, minimizing mixing of the two layers.

-

A film of polyamide 6,10 will form instantly at the interface of the two solutions.

-

Using forceps, gently grasp the polymer film at the center and pull it upwards out of the beaker. A continuous rope of polyamide can be drawn from the interface.

-

The polymer rope can be wound onto a glass rod or a spool.

-

-

Washing and Drying:

-

Thoroughly wash the collected polyamide with water and then with ethanol to remove unreacted monomers, HCl, and NaOH.

-

Allow the polymer to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until completely dry.

-

Diagram of Interfacial Polymerization Workflow:

Melt Polycondensation of Polyamide 6,10

Melt polycondensation involves the direct reaction of a dicarboxylic acid and a diamine at elevated temperatures in the absence of a solvent. This method is commonly used in industrial-scale production.

Materials:

-

Sebacic acid

-

Hexamethylenediamine

-

Catalyst (e.g., phosphoric acid, optional)

-

Nitrogen gas supply

Equipment:

-

High-temperature reaction vessel (e.g., three-necked flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Heating mantle with temperature controller

-

Vacuum pump

Protocol:

-

Nylon Salt Formation (Optional but Recommended):

-

Dissolve equimolar amounts of sebacic acid and hexamethylenediamine in a suitable solvent like ethanol or a mixture of ethanol and water.

-

Stir the solution at room temperature. The nylon 6,10 salt will precipitate out.

-

Filter the salt and dry it under vacuum. This step ensures a precise 1:1 stoichiometric ratio.

-

-

Polycondensation:

-

Charge the nylon 6,10 salt (or equimolar amounts of sebacic acid and hexamethylenediamine) into the reaction vessel.

-

If using a catalyst, add it at this stage (e.g., 0.1-0.5 wt%).

-

Purge the vessel with nitrogen gas to create an inert atmosphere.

-

Heat the mixture under a slow stream of nitrogen to a temperature above the melting point of the monomers and the resulting polymer (typically in the range of 220-280 °C).

-

Water, the byproduct of the condensation reaction, will begin to distill off.

-

Once the initial water has been removed, gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, achieving a high molecular weight.

-

The reaction is typically continued for several hours until the desired melt viscosity is reached.

-

-

Polymer Isolation:

-

Once the polymerization is complete, the molten polymer can be extruded from the reactor as a strand, cooled in a water bath, and pelletized.

-

Alternatively, for laboratory scale, the reactor is cooled under nitrogen, and the solid polymer is then removed.

-

Diagram of Melt Polycondensation Workflow:

Characterization of Polyamides